
1-(p-Chlorobenzoyl)-2-isopropylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(p-Chlorobenzoyl)-2-isopropylhydrazine, also known as CPIH, is a chemical compound that has been studied for its potential use in cancer treatment. CPIH belongs to the class of hydrazine derivatives and has shown promising results in inhibiting tumor growth in preclinical studies. In
Mécanisme D'action
The mechanism of action of 1-(p-Chlorobenzoyl)-2-isopropylhydrazine involves its ability to inhibit the activity of an enzyme called aldehyde dehydrogenase (ALDH). ALDH is an enzyme that plays a role in the detoxification of certain chemicals in the body. In cancer cells, ALDH is overexpressed, leading to increased resistance to chemotherapy and radiation therapy. This compound inhibits the activity of ALDH, leading to increased sensitivity of cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in preclinical studies. It has been found to be well-tolerated in animal models, with no significant adverse effects observed. This compound has also been shown to have a good pharmacokinetic profile, with high bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(p-Chlorobenzoyl)-2-isopropylhydrazine in lab experiments is its low toxicity and good pharmacokinetic profile. This makes it a suitable candidate for further preclinical studies and potential clinical trials. However, one limitation is the lack of data on its efficacy and safety in humans. Further studies are needed to determine the optimal dosage and treatment regimen for this compound in humans.
Orientations Futures
There are several future directions for research on 1-(p-Chlorobenzoyl)-2-isopropylhydrazine. One area of research is the development of this compound analogs with improved efficacy and safety profiles. Another area of research is the investigation of the combination of this compound with other chemotherapy agents to enhance its anti-tumor activity. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for this compound in humans. Overall, this compound shows promising potential as a novel anti-cancer agent, and further research is warranted to fully explore its therapeutic potential.
Méthodes De Synthèse
The synthesis of 1-(p-Chlorobenzoyl)-2-isopropylhydrazine involves the reaction of p-chlorobenzoyl chloride with isopropylhydrazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
1-(p-Chlorobenzoyl)-2-isopropylhydrazine has been studied for its potential use in cancer treatment. In preclinical studies, this compound has shown promising results in inhibiting tumor growth in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis, which is programmed cell death, in cancer cells.
Propriétés
Numéro CAS |
19436-42-1 |
|---|---|
Formule moléculaire |
C10H13ClN2O |
Poids moléculaire |
212.67 g/mol |
Nom IUPAC |
4-chloro-N'-propan-2-ylbenzohydrazide |
InChI |
InChI=1S/C10H13ClN2O/c1-7(2)12-13-10(14)8-3-5-9(11)6-4-8/h3-7,12H,1-2H3,(H,13,14) |
Clé InChI |
QHZLYJFTHWJCAB-UHFFFAOYSA-N |
SMILES |
CC(C)NNC(=O)C1=CC=C(C=C1)Cl |
SMILES canonique |
CC(C)NNC(=O)C1=CC=C(C=C1)Cl |
Autres numéros CAS |
19436-42-1 |
Synonymes |
1-(4-Chlorobenzoyl)-2-(1-methylethyl)hydrazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(Hydroxymethyl)-2-nitrophenyl]methanol](/img/structure/B105568.png)




![Pyrido[3,2-d]pyrimidine-2,4-diol](/img/structure/B105581.png)
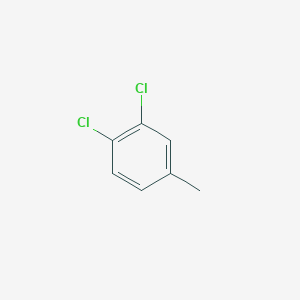
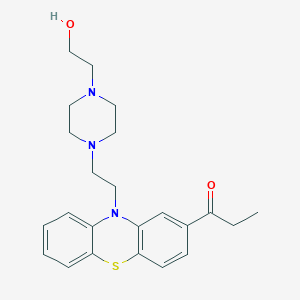
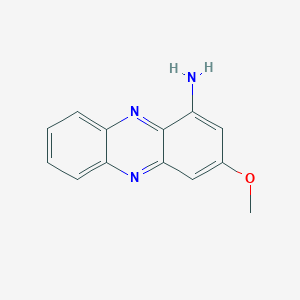
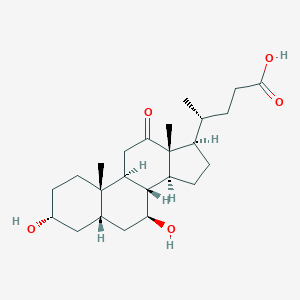
![8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B105588.png)

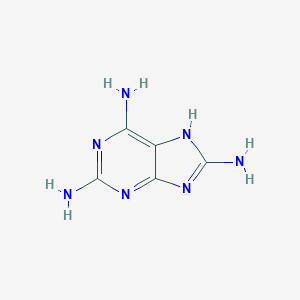
![Trisodium 8-[[3-[(3-aminobenzoyl)amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulphonate](/img/structure/B105605.png)